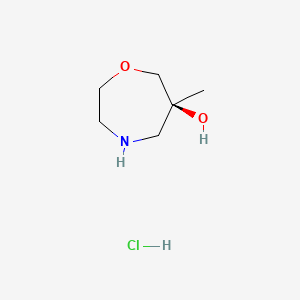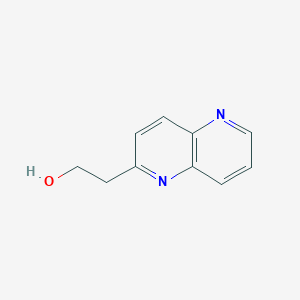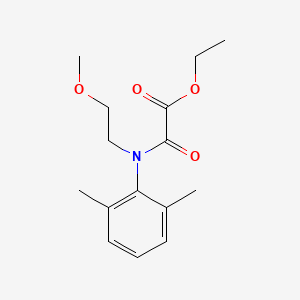![molecular formula C25H40N2O11 B13840750 (2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perindopril Acyl-alpha-D-glucuronide is a metabolite of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . This compound is formed through the conjugation of perindopril with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-alpha-D-glucuronide involves the glucuronidation of perindopril. This reaction typically occurs in the liver, where perindopril is metabolized by UDP-glucuronosyltransferase enzymes . The reaction conditions include the presence of glucuronic acid and the enzyme, under physiological conditions.
Industrial Production Methods
Industrial production of Perindopril Acyl-alpha-D-glucuronide follows similar principles but is scaled up to meet demand. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the enzyme activity and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perindopril Acyl-alpha-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound into perindopril and glucuronic acid in the presence of water.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized metabolites.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Perindopril and glucuronic acid.
Oxidation: Oxidized metabolites of Perindopril Acyl-alpha-D-glucuronide.
Substitution: Substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Perindopril Acyl-alpha-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism of perindopril and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of hypertension and heart failure.
Industry: Utilized in the development of new ACE inhibitors and related pharmaceuticals
Wirkmechanismus
Perindopril Acyl-alpha-D-glucuronide exerts its effects through its parent compound, perindopril. Perindopril is a prodrug that is hydrolyzed to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Enalapril Acyl-alpha-D-glucuronide
- Lisinopril Acyl-alpha-D-glucuronide
- Ramipril Acyl-alpha-D-glucuronide
Uniqueness
Perindopril Acyl-alpha-D-glucuronide is unique due to its specific metabolic pathway and the efficiency with which it is formed in the liver. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, differ from those of similar compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .
Eigenschaften
Molekularformel |
C25H40N2O11 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25-/m0/s1 |
InChI-Schlüssel |
VEYBPHDESXGJIN-OMUAHOGESA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


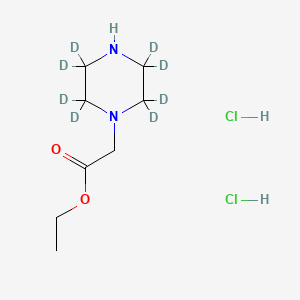
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
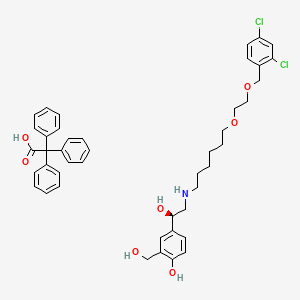
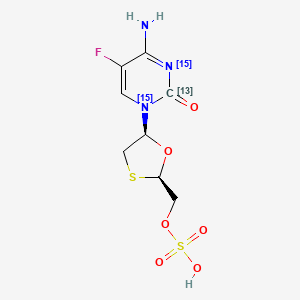
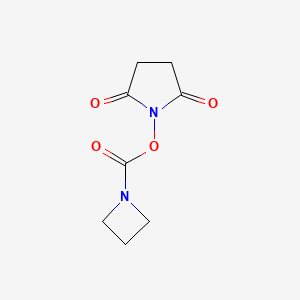
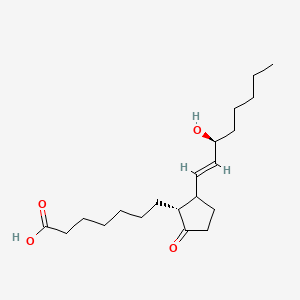
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
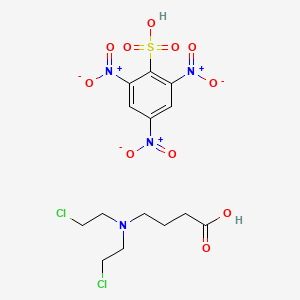
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)

